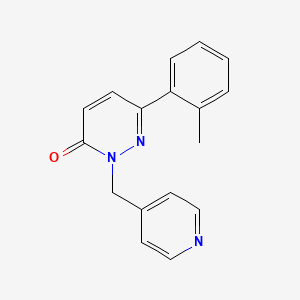

2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

6-(2-methylphenyl)-2-(pyridin-4-ylmethyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-13-4-2-3-5-15(13)16-6-7-17(21)20(19-16)12-14-8-10-18-11-9-14/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTANIUZZIUCJPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves the condensation of appropriate pyridine and tolyl derivatives with a hydrazine precursor. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of dihydropyridazinone derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and tolyl rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dihydropyridazinone derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, including:

- Anticancer Activity : Several studies have highlighted the potential of pyridazinone derivatives, including 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one, as effective agents against various cancer cell lines. For instance, derivatives have shown promising results in inhibiting the proliferation of gastric cancer cells through mechanisms involving tyrosine kinase inhibition .

- Anti-inflammatory Effects : The compound's structural features suggest it may interact with inflammatory pathways, potentially serving as an anti-inflammatory agent. Research indicates that similar pyridazinone derivatives have been evaluated for their capacity to reduce inflammation markers in vitro .

Case Studies and Research Findings

A number of case studies provide insight into the efficacy of 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one:

Mechanism of Action

The mechanism of action of 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use as an antimicrobial or anticancer agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

Solubility and Physicochemical Properties

The solubility of pyridazinones is highly substituent-dependent. For instance:

- 6-Phenyl-pyridazin-3(2H)-one () exhibits moderate solubility in ethanol (12.3 mg/mL) and poor solubility in water (0.8 mg/mL), attributed to its hydrophobic phenyl group .

- The trifluoromethylphenyl-substituted analogue () likely has reduced solubility in polar solvents due to its lipophilic CF₃ group, whereas the pyridin-4-ylmethyl group in the target compound may enhance aqueous solubility via hydrogen bonding .

Crystallographic and Stability Insights

Crystal structure analyses (e.g., ) reveal that bulky substituents like trifluoromethylphenyl groups induce monoclinic packing (space group C2/c) with distinct unit cell parameters (a = 20.902 Å, b = 4.2898 Å), whereas smaller groups (e.g., methyl) may favor less complex packing arrangements .

Data Tables

Table 1. Key Pyridazinone Derivatives and Their Properties

Research Findings and Implications

- Synthetic Flexibility: Pyridazinones are synthetically versatile, with substituents introduced via nucleophilic substitution or cross-coupling reactions .

- Structure-Activity Relationships (SAR) : Electron-withdrawing groups (e.g., CF₃) enhance stability but reduce solubility, while electron-donating groups (e.g., o-tolyl) may improve binding interactions .

- Biological Potential: Antimicrobial activity in benzothiazepine-fused pyridazinones highlights the scaffold’s pharmacological relevance, warranting further exploration of the target compound’s bioactivity .

Biological Activity

2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one, a heterocyclic compound with a pyridazinone core, has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.

Synthesis

The synthesis of 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one typically involves the condensation of pyridine and tolyl derivatives with hydrazine precursors. Common solvents for this reaction include ethanol and acetonitrile, often requiring heating to enhance yield and purity. The compound has a molecular weight of 277.32 g/mol and is identified by the CAS number 922959-64-6 .

Anticancer Properties

Research indicates that derivatives of pyridazinones, including 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one, exhibit significant anticancer activity. For example, studies have shown that related compounds act as inhibitors of the c-Met enzyme, which is implicated in various cancers. These compounds demonstrated potent anti-proliferative effects against human gastric cancer cell lines (Hs746T) and were effective in inhibiting tyrosine kinase activity .

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit bacterial growth, although specific data on its effectiveness against various pathogens are still emerging. The structure-activity relationship (SAR) studies indicate that modifications at specific positions on the pyridazine ring can enhance antimicrobial efficacy .

The biological effects of 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one are believed to arise from its interaction with various molecular targets, including enzymes and receptors involved in cell signaling pathways. The inhibition of c-Met leads to reduced cell proliferation and migration in cancer cells, while potential antimicrobial mechanisms may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Research Findings and Case Studies

Several studies have highlighted the biological activities of related compounds:

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(pyridin-4-ylmethyl)-6-(o-tolyl)pyridazin-3(2H)-one?

The synthesis typically involves condensation reactions of pyridazinone precursors with substituted aldehydes or ketones. For example:

- Step 1 : React 6-(o-tolyl)pyridazin-3(2H)-one with pyridin-4-ylmethyl bromide under basic conditions (e.g., NaH in DMF) to introduce the pyridinylmethyl group.

- Step 2 : Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validation : Confirm product purity using HPLC and LC-MS. Reference analogous protocols in pyridazinone synthesis, such as ethanol-mediated aldol condensations .

Q. How can the crystal structure of this compound be determined experimentally?

- X-ray diffraction : Grow single crystals via slow evaporation in a solvent like ethanol or DCM.

- Data collection : Use a Bruker CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å) with φ and ω scans.

- Refinement : Employ SHELXL for structure solution and refinement. Key parameters include absorption correction (e.g., SADABS) and anisotropic displacement parameters for non-H atoms .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : Assign signals for aromatic protons (δ 7.0–8.5 ppm) and carbonyl groups (δ ~165 ppm in ).

- IR : Confirm the lactam C=O stretch (~1680–1700 cm).

- Mass spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]). Cross-validate with X-ray crystallography data for structural accuracy .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

- Catalyst screening : Test Pd-catalyzed cross-coupling reactions for aryl-aryl bond formation.

- Solvent effects : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for condensation steps.

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hours reflux). Monitor by TLC and optimize workup protocols to minimize byproducts .

Q. How should researchers resolve contradictions in literature regarding the compound’s bioactivity or structure?

- Structural validation : Re-determine the crystal structure and compare with reported data (e.g., bond lengths, torsion angles).

- Bioassay replication : Reproduce pharmacological studies using standardized assays (e.g., kinase inhibition, receptor binding).

- Meta-analysis : Cross-reference spectral data (NMR, IR) across studies to identify discrepancies in substituent assignments .

Q. What strategies are recommended for evaluating its pharmacokinetic properties in preclinical models?

- In vitro assays : Measure metabolic stability using liver microsomes and plasma protein binding.

- In vivo studies : Administer the compound to rodents (IV/PO) and collect plasma for LC-MS/MS analysis.

- BBB penetration : Assess CNS availability via brain-to-plasma ratio calculations in animal models .

Q. How can computational modeling guide the design of derivatives with improved target affinity?

- Molecular docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., kinases).

- MD simulations : Perform 100-ns simulations in explicit solvent to analyze stability of ligand-receptor complexes.

- QSAR : Correlate substituent electronic properties (Hammett σ) with bioactivity data to prioritize synthetic targets .

Methodological Notes

- Data Reproducibility : Always report crystallographic parameters (e.g., space group, R-factor) and deposit CIF files in public databases (e.g., CCDC) .

- Contradiction Management : Use orthogonal techniques (e.g., -NMR for tautomerism analysis) to resolve structural ambiguities .

- Ethical Compliance : Adhere to OECD guidelines for in vivo studies, including IACUC approvals for animal research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.